molecular formula C₈H₁₁N₅O₃ B1145715 Iso-acyclovir CAS No. 374697-95-7

Iso-acyclovir

Cat. No.: B1145715
CAS No.: 374697-95-7
M. Wt: 225.2
Attention: For research use only. Not for human or veterinary use.
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Description

Iso-acyclovir is a synthetic nucleoside analogue derived from acyclovir. It is designed to mimic the structure of natural nucleosides, which are the building blocks of DNA and RNA. This compound is primarily known for its antiviral properties, particularly against herpes simplex virus (HSV) and varicella-zoster virus (VZV).

Preparation Methods

Synthetic Routes and Reaction Conditions

Iso-acyclovir can be synthesized through several methods. One common approach involves the reaction of guanine with a suitable alkylating agent to introduce the acyclic side chain. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in an organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction conditions often include elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification using techniques like high-performance liquid chromatography (HPLC) to achieve the desired quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Iso-acyclovir undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products

The major products formed from these reactions include various this compound derivatives with modified functional groups. These derivatives are often evaluated for their antiviral activity and other potential therapeutic applications .

Scientific Research Applications

Iso-acyclovir has a wide range of scientific research applications:

Mechanism of Action

Iso-acyclovir exerts its antiviral effects by inhibiting viral DNA polymerase. After intracellular uptake, this compound is phosphorylated by viral thymidine kinase to form this compound monophosphate. This monophosphate is further phosphorylated by cellular enzymes to form this compound triphosphate. This compound triphosphate competes with deoxyguanosine triphosphate (dGTP) for incorporation into viral DNA, leading to chain termination and inhibition of viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural modifications, which may confer distinct pharmacological properties compared to other nucleoside analogues. These modifications can result in differences in antiviral potency, resistance profiles, and pharmacokinetics .

Properties

CAS No.

374697-95-7

Molecular Formula

C₈H₁₁N₅O₃

Molecular Weight

225.2

Synonyms

Acyclovir Impurity-E;  9-[(2-Hydroxyethoxy)methyl]isoguanine;  6-Amino-3,9-dihydro-9-[(2-hydroxyethoxy)methyl]-2H-purin-2-one;  6-Amino-1,9-dihydro-9-[(2-hydroxyethoxy)methyl]-2H-purin-2-one

Origin of Product

United States

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